(6-Bromo-1,3-benzodioxol-5-yl)methanol

Description

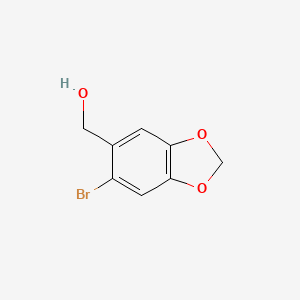

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBAJXSNPIXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280120 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-34-8 | |

| Record name | 6642-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromo-1,3-dioxaindan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for (6-bromo-1,3-benzodioxol-5-yl)methanol. This compound, a brominated derivative of piperonyl alcohol, serves as a versatile intermediate in the synthesis of various heterocyclic compounds and potentially active pharmaceutical ingredients. The strategic placement of the bromo and hydroxymethyl functionalities on the benzodioxole core allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇BrO₃. Its core structure consists of a 1,3-benzodioxole ring system, which is a common motif in natural products and pharmacologically active molecules.

The following table summarizes the key quantitative properties of this compound. This data is essential for predicting its behavior in various chemical environments and for designing synthetic and analytical procedures.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | |

| CAS Number | 6642-34-8 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Physical Properties | ||

| Molecular Weight | 231.04 g/mol | [1] |

| Melting Point | 90-92°C | |

| Boiling Point (Predicted) | 336.1 ± 42.0 °C | |

| Density (Predicted) | 1.768 ± 0.06 g/cm³ | |

| Chemical Properties | ||

| pKa (Predicted) | 13.82 ± 0.10 | |

| LogP (Calculated) | 1.6701 | |

| Computed Properties | ||

| Exact Mass | 229.95786 Da | |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical transformations and standard analytical practices.

Synthesis Protocol: Reduction of 6-Bromo-1,3-benzodioxole-5-carbaldehyde

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (also known as 6-bromopiperonal), using a mild reducing agent such as sodium borohydride (NaBH₄).[2][3][4][5]

Materials:

-

6-Bromo-1,3-benzodioxole-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in methanol or ethanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

-

Reduction: Add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[5]

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is slightly acidic.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

References

An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol (CAS: 6642-34-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Bromo-1,3-benzodioxol-5-yl)methanol, a key synthetic intermediate in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a reliable synthesis protocol, and its significant role as a building block in the development of targeted therapeutics, particularly Heat Shock Protein 90 (Hsp90) inhibitors.

Physicochemical and Spectroscopic Data

This compound, also known as 6-bromopiperonyl alcohol, is a halogenated aromatic alcohol. Its core structure, the 1,3-benzodioxole moiety, is a prevalent scaffold in numerous biologically active compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 6642-34-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₇BrO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 231.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 90-92 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 336.1 ± 42.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.768 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Appearance | White to light yellow solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage | Store at room temperature, sealed in a dry environment. | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While publicly available, detailed spectra are often housed in specialized databases. A summary of the expected spectroscopic characteristics is provided in Table 2.

| Spectroscopy | Data | Source/Reference |

| ¹³C NMR | Data available in the SpectraBase database. | --INVALID-LINK-- |

| Mass Spectrometry (GC-MS) | Data available from the NIST Mass Spectrometry Data Center. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available in the SpectraBase database. | --INVALID-LINK-- |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the reduction of its corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal).

Experimental Protocol: Reduction of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium borohydride as the reducing agent.

Materials:

-

6-Bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equivalent) in methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Remove the methanol or ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

Application in Drug Development: A Precursor to Hsp90 Inhibitors

The 1,3-benzodioxole scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex derivatives.[1]

A key application of this compound is in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors. Specifically, a (6-bromo-1,3-benzodioxol-5-yl)sulfanyl moiety has been incorporated into purine-based Hsp90 inhibitors.[2] Hsp90 is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2]

The Hsp90 Signaling Pathway and its Role in Cancer

Hsp90 is a critical component of cellular protein homeostasis. In cancer cells, Hsp90 is often overexpressed and plays a vital role in maintaining the function of mutated and overexpressed oncoproteins, thereby supporting tumor growth and survival.[2] Key client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).

Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This makes Hsp90 an attractive target for cancer therapy.

The following diagram illustrates the central role of Hsp90 in oncogenic signaling and the mechanism of its inhibition.

This technical guide provides a foundational understanding of this compound for its application in research and development. Its utility as a precursor for potent therapeutic agents like Hsp90 inhibitors underscores its importance in modern medicinal chemistry.

References

An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-1,3-benzodioxol-5-yl)methanol, also known as 6-bromopiperonyl alcohol, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a brominated benzodioxole core, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Molecular Structure and Properties

This compound possesses a core structure of 1,3-benzodioxole, substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 5-position.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Bromopiperonyl alcohol | [2] |

| CAS Number | 6642-34-8 | [3] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 336.1±42.0 °C (Predicted) | [4] |

| Density | 1.768±0.06 g/cm³ (Predicted) | [4] |

| SMILES | C1OC2=C(O1)C=C(C(=C2)CO)Br | [2] |

| InChI | InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | [1] |

Synthesis

A common and efficient method for the synthesis of this compound is through the reduction of the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal).

Experimental Protocol: Reduction of 6-Bromopiperonal

This protocol describes the reduction of 6-bromopiperonal to this compound using sodium borohydride.

Materials:

-

6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a white to light yellow solid.

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the hydroxymethyl protons, and the hydroxyl proton. The aromatic protons will appear as singlets in the aromatic region. The methylene protons of the dioxole ring will typically appear as a singlet. The hydroxymethyl protons will appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and the hydroxyl proton signal is often a broad singlet.[5]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon-bearing bromine atom and the carbons of the benzodioxole ring appearing at characteristic chemical shifts.[6]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching bands for the alcohol and the ether linkages of the dioxole ring.

-

Aromatic C=C stretching bands.

-

A C-Br stretching band.

3.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[7] Fragmentation patterns will likely involve the loss of the hydroxymethyl group and other characteristic fragments.

Applications in Drug Development

This compound is a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Workflow: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of biaryl derivatives from this compound, a pathway relevant to the development of new drug candidates.

References

- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 6642-34-8 [chemicalbook.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (6-Bromo-1,3-benzodioxol-5-yl)methanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for (6-Bromo-1,3-benzodioxol-5-yl)methanol (also known as 6-bromopiperonyl alcohol). This compound is a functionalized derivative of piperonyl alcohol, a versatile building block in the synthesis of various biologically active molecules. The introduction of a bromine atom onto the aromatic ring modifies its electronic properties and provides a handle for further chemical transformations, making it a valuable intermediate in drug discovery and development.

Molecular Structure and Properties

This compound has the chemical formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . The structure features a benzodioxole ring system substituted with a bromomethyl group.

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

| C1' (CH₂OH) | ~64.0 | Methylene carbon of the alcohol |

| C4' (Ar-C) | ~109.0 | Aromatic carbon adjacent to the dioxole oxygen |

| C5' (Ar-C-Br) | ~112.0 | Aromatic carbon bearing the bromine atom |

| C6' (Ar-C) | ~113.0 | Aromatic carbon adjacent to the dioxole oxygen |

| C2', C3' (Ar-C) | ~135.0-148.0 | Quaternary aromatic carbons |

| O-CH₂-O | ~101.5 | Methylene carbon of the dioxole ring |

Note: The chemical shifts are based on an experimental spectrum from SpectraBase and may vary slightly depending on the solvent and concentration.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides details about the number, environment, and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts and coupling patterns are based on the analysis of piperonyl alcohol and the expected electronic effects of the bromine substituent.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.0-3.0 | Singlet (broad) | - | 1H, -OH | |

| ~4.6 | Singlet | - | 2H, -CH₂OH | |

| ~6.0 | Singlet | - | 2H, O-CH₂-O | |

| ~6.8 | Singlet | - | 1H, Ar-H | |

| ~7.1 | Singlet | - | 1H, Ar-H |

Note: The broadness of the -OH signal can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. The predicted absorption bands are based on the known frequencies for similar substituted benzyl alcohols.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2890 | Medium | C-H stretch (aliphatic, -CH₂OH) |

| ~1600, ~1480, ~1440 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250, ~1040 | Strong | C-O stretch (aryl ether and alcohol) |

| ~930 | Medium | O-CH₂-O bend (dioxole ring) |

| ~600-700 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular ion peak and major fragments are based on the molecular weight and common fragmentation pathways of benzylic alcohols.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Identity |

| 230/232 | High | [M]⁺, Molecular ion (presence of Br isotopes) |

| 201/203 | Medium | [M - CHO]⁺ |

| 151 | Medium | [M - Br]⁺ |

| 123 | High | [M - Br - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following section details the probable synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be logically achieved in a two-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). The first step involves the bromination of the aromatic ring, followed by the reduction of the aldehyde group to a primary alcohol.

Step 1: Bromination of Piperonal to 6-Bromopiperonal

A solution of piperonal in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out at or below room temperature to control selectivity. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal).

Step 2: Reduction of 6-Bromopiperonal to this compound

The purified 6-bromopiperonal is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride (NaBH₄) is then added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this compound. The provided spectroscopic data, although partially predictive, offers a robust framework for the identification and quality control of this important synthetic intermediate.

Physical and chemical properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol

An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol

Introduction

This compound, also known as 6-bromopiperonyl alcohol, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a brominated benzodioxole core with a hydroxymethyl group, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |

| Molecular Weight | 231.04 g/mol | [1][2][3] |

| CAS Number | 6642-34-8 | [3][4] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 90-92°C | [5] |

| Boiling Point | 336.1 ± 42.0 °C (Predicted) | [5] |

| Density | 1.768 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 13.82 ± 0.10 (Predicted) | [5] |

| Solubility | No information available | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |

Computed Properties

Computational chemistry provides further insights into the molecular characteristics of this compound.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | [1][2] |

| LogP | 1.6701 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols and Reactivity

This compound is a valuable starting material for the synthesis of various 1,3-benzodioxole derivatives. Its chemical reactivity is primarily centered around the hydroxyl and bromo functional groups.

Synthesis of this compound Derivatives

A key application of this compound is its use as a precursor in multi-step synthetic pathways. One such pathway involves its conversion to a triazole derivative, followed by a Suzuki-Miyaura coupling reaction to introduce further molecular diversity.[7]

Experimental Workflow:

-

Appel Reaction: The hydroxyl group of this compound is converted to a bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This reaction typically proceeds with excellent yield.[7]

-

Nucleophilic Substitution: The resulting benzylic bromide is then subjected to nucleophilic substitution with sodium azide (NaN₃) in methanol (MeOH) to yield the corresponding azidomethyl derivative.[7]

-

Huisgen 1,3-Dipolar Cycloaddition (Click Reaction): The azide intermediate undergoes a copper-catalyzed click reaction with an alkyne, such as phenylacetylene, to form a 1,2,3-triazole ring.[7]

-

Suzuki-Miyaura Coupling: The bromo substituent on the benzodioxole ring is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids to introduce a wide range of substituents.[7]

Caption: Synthetic pathway for 1,3-benzodioxole derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]

Storage:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is noted to be air-sensitive, and storage under an inert atmosphere is recommended.[6][8]

Incompatible Materials:

Strong oxidizing agents and strong bases should be avoided.[6]

Caption: Key safety and handling information.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic molecules. Its defined physical properties and predictable reactivity at both the hydroxyl and bromo positions make it a reliable starting material for medicinal chemistry and materials science applications. The synthetic pathways, such as those involving Suzuki-Miyaura coupling, highlight its utility in creating diverse molecular libraries. Adherence to proper safety and handling protocols is essential when working with this compound.

References

- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound [biogen.es]

- 5. This compound CAS#: 6642-34-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. worldresearchersassociations.com [worldresearchersassociations.com]

- 8. fishersci.com [fishersci.com]

(6-Bromo-1,3-benzodioxol-5-yl)methanol IUPAC name

An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical identity, physicochemical properties, safety and handling information, and its application in synthetic chemistry.

Chemical Identity and Nomenclature

The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by the synonym 6-bromopiperonyl alcohol.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6642-34-8 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)CO)Br | PubChem[1], Biogen Científica[4] |

| InChI Key | XYYBAJXSNPIXTC-UHFFFAOYSA-N | PubChem[1] |

| EC Number | 834-724-0 | PubChem[1] |

| DSSTox Substance ID | DTXSID20280120 | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 90-92°C | ChemicalBook[5] |

| Boiling Point | 336.1±42.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.768±0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| pKa | 13.82±0.10 (Predicted) | ChemicalBook[5] |

| LogP | 1.6701 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[5] |

Safety and Hazard Information

This compound is associated with specific health hazards. The GHS classification indicates that it can cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this chemical.

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]

Role in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex 1,3-benzodioxole derivatives.[6] Its functional groups—the hydroxyl and the bromo substituents—provide multiple reaction sites for molecular elaboration.

Experimental Protocol: Synthesis of 1,3-Benzodioxole Triazole Derivatives

The following protocol details a multi-step synthesis starting from this compound to produce novel triazole-substituted benzodioxoles, which are subsequently used in Suzuki-Miyaura coupling reactions.[6]

Step 1: Appel Reaction (Bromination)

-

Objective: To convert the primary alcohol of this compound into a bromide.

-

Reagents: (6-bromobenzo[d][1][5]dioxol-5-yl)methanol (1), Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

-

Procedure: Appel conditions (CBr₄/PPh₃ in DCM) are applied to the starting material (1).

-

Outcome: This reaction yields 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (compound 2) with an excellent yield of 91%.[6]

Step 2: Nucleophilic Substitution (Azidation)

-

Objective: To replace the newly introduced bromine atom with an azide group.

-

Reagents: 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (2), Sodium azide (NaN₃), Methanol (MeOH).

-

Procedure: Compound 2 undergoes nucleophilic substitution with NaN₃ in methanol.

-

Outcome: This step produces 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3) in a very good yield of 88%.[6]

Step 3: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

-

Objective: To form a triazole ring via a click reaction.

-

Reagents: 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3), Phenylacetylene, Copper(I) iodide (CuI) as a catalyst.

-

Procedure: A Huisgen 1,3-dipolar cycloaddition is performed between the azide (3) and phenylacetylene in the presence of CuI.

-

Outcome: The reaction affords the 1,4-regioisomer of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) in 82% yield.[6]

Step 4: Suzuki-Miyaura Coupling

-

Objective: To introduce various aryl or heteroaryl substituents at the bromine position on the benzodioxole ring.

-

Reagents: Compound 4, various boronic acids (5a-s), PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base.

-

Procedure: A Suzuki-Miyaura coupling reaction is carried out between the aryl bromide (4) and different boronic acids.

-

Outcome: This final step furnishes the desired target products (6a-s) in good yields (33-89%).[6]

Synthetic Pathway Diagram

The workflow for the synthesis of 1,3-benzodioxole triazole derivatives is illustrated below.

Caption: Synthetic route from this compound.

References

- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound [biogen.es]

- 5. This compound CAS#: 6642-34-8 [chemicalbook.com]

- 6. worldresearchersassociations.com [worldresearchersassociations.com]

The Synthetic Versatility of (6-Bromo-1,3-benzodioxol-5-yl)methanol: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of (6-bromo-1,3-benzodioxol-5-yl)methanol, a versatile building block in synthetic organic chemistry. The presence of both a reactive brominated aromatic ring and a primary benzylic alcohol allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. This document details a novel multi-step reaction pathway, providing comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway: From Bromide to Complex Triazoles

A key novel reaction sequence transforms this compound into a variety of functionalized 1,2,3-triazole derivatives. This pathway leverages several powerful modern synthetic methodologies, including the Appel reaction, nucleophilic substitution, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole and its subsequent Suzuki-Miyaura coupling products.

| Step | Reaction | Product | Yield (%) |

| 1 | Appel Reaction | 5-(bromomethyl)-6-bromo-1,3-benzodioxole | 91% |

| 2 | Nucleophilic Substitution | 5-(azidomethyl)-6-bromo-1,3-benzodioxole | 88% |

| 3 | Huisgen 1,3-dipolar cycloaddition | 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |

| 4 | Suzuki-Miyaura Coupling | 1,3-benzodioxole derivatives (6a-s) | 33-89% |

Experimental Protocols

This reaction converts the primary alcohol of the starting material into a more reactive benzyl bromide.

Materials:

-

This compound

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Pentane

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirring bar and reflux condenser, dissolve this compound in dichloromethane.

-

To this solution, add triphenylphosphine and carbon tetrabromide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the triphenylphosphine oxide precipitate and wash the solid with pentane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 5-(bromomethyl)-6-bromo-1,3-benzodioxole can be purified by column chromatography on silica gel if necessary. A reported yield for this step is 91%.[1]

The benzylic bromide is converted to a benzyl azide, a key intermediate for the subsequent click chemistry reaction.

Materials:

-

5-(bromomethyl)-6-bromo-1,3-benzodioxole

-

Sodium azide (NaN₃)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 5-(bromomethyl)-6-bromo-1,3-benzodioxole in methanol or dimethylformamide in a round-bottom flask with a magnetic stir bar.

-

Add sodium azide to the solution and stir the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.

-

After the reaction is complete, as indicated by TLC, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (three portions).

-

Wash the combined organic layers sequentially with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain 5-(azidomethyl)-6-bromo-1,3-benzodioxole. A reported yield for this step is 88%.[1]

This highly efficient and regioselective reaction forms the stable 1,2,3-triazole ring.

Materials:

-

5-(azidomethyl)-6-bromo-1,3-benzodioxole

-

Phenylacetylene (or other terminal alkynes)

-

Copper(I) iodide (CuI)

-

tert-Butanol/Water or other suitable solvent mixture

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add 5-(azidomethyl)-6-bromo-1,3-benzodioxole and phenylacetylene.

-

Dissolve the starting materials in a suitable solvent system (e.g., a mixture of tert-butanol and water).

-

Add the copper(I) iodide catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. A reported yield for this reaction is 82%.[1]

The bromine atom on the benzodioxole ring serves as a handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Materials:

-

1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., toluene/water mixture)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a dry reaction vessel, add 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the desired boronic acid, and the base.

-

Add the palladium catalyst and ligand.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 85-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography. Reported yields for a variety of boronic acid coupling partners range from 33% to 89%.[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations and the overall experimental workflow.

Caption: Reaction pathway for the synthesis of the triazole intermediate.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential for Further Novel Reactions

The bifunctional nature of this compound opens the door to a multitude of other novel reactions beyond the pathway detailed above. While specific examples with this substrate are not yet prevalent in the literature, the known reactivity of aryl bromides and benzylic alcohols suggests high potential for the following transformations:

-

Other Palladium-Catalyzed Cross-Coupling Reactions:

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Reaction: Coupling with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of primary and secondary amines.

-

Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

-

-

Reactions at the Hydroxymethyl Group:

-

Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, which can then undergo a vast array of subsequent reactions (e.g., Wittig olefination, reductive amination).

-

Etherification: Formation of ethers via Williamson ether synthesis or other methods.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters, which are common motifs in biologically active molecules.

-

Mitsunobu Reaction: This reaction allows for the stereospecific substitution of the hydroxyl group with various nucleophiles, including carboxylic acids, phenols, imides, and azides, under mild conditions.

-

The exploration of these and other synthetic routes will undoubtedly continue to expand the utility of this compound as a valuable starting material for the synthesis of novel and potentially bioactive compounds.

References

Preliminary Investigation of (6-Bromo-1,3-benzodioxol-5-yl)methanol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the reactivity of (6-bromo-1,3-benzodioxol-5-yl)methanol, a versatile building block in medicinal chemistry. The inherent functionalities of this compound, a brominated aromatic ring and a primary alcohol, allow for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document outlines key reactions, detailed experimental protocols, and comprehensive data presentation to facilitate its use in research and development.

Core Reactivity and Synthetic Utility

This compound serves as a strategic starting material for the introduction of various functionalities. The primary alcohol can be readily converted into other functional groups, while the bromo-substituent on the aromatic ring is amenable to cross-coupling reactions. A key synthetic pathway involves a multi-step sequence to generate complex heterocyclic structures, demonstrating the compound's utility in creating diverse molecular architectures.

A notable reaction sequence commences with the conversion of the primary alcohol to a bromide via an Appel reaction. This is followed by a nucleophilic substitution with sodium azide to introduce an azide moiety. The resulting azidomethyl intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition (a "click reaction") with an alkyne to form a triazole ring. Finally, the aromatic bromine atom can be functionalized through a Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups.[1]

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and chemical properties of the starting material is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Appearance | White to light yellow solid | [ChemicalBook] |

| Melting Point | 90-92 °C | [ChemicalBook] |

| Purity | ≥98% | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent transformations are outlined below.

Synthesis of this compound from 6-Bromopiperonal

A common precursor for the synthesis of this compound is 6-bromopiperonal. The aldehyde functionality of 6-bromopiperonal can be selectively reduced to the corresponding primary alcohol.

General Procedure:

-

Dissolve 6-bromopiperonal in a suitable anhydrous solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Multi-step Synthesis of 1,3-Benzodioxole Derivatives

The following protocols detail the transformation of this compound into a variety of complex molecules.

This reaction converts the primary alcohol of this compound to a bromide.

General Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃) (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄) (1.1 eq) portion-wise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole. A reported yield for this transformation is 91%.[1]

This step involves the nucleophilic substitution of the bromide with an azide group.

General Procedure:

-

Dissolve 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole (1.0 eq) in methanol (MeOH).

-

Add sodium azide (NaN₃) (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole. A reported yield for this reaction is 88%.[1]

This "click reaction" forms a stable triazole ring.

General Procedure:

-

To a solution of 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. A reported yield for this reaction is 82%.[1]

This final step allows for the diversification of the molecule by introducing various aryl or heteroaryl groups at the bromine position.

General Procedure:

-

In a Schlenk flask, combine 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final coupled product. Yields for this reaction are reported to be in the range of 33-89%, depending on the boronic acid used.[1]

Quantitative Data Summary

The following table summarizes the yields of the reactions described in the multi-step synthesis.

| Step | Reactant | Product | Yield (%) |

| 1 | This compound | 5-Bromo-6-(bromomethyl)benzo[d][4][5]dioxole | 91[1] |

| 2 | 5-Bromo-6-(bromomethyl)benzo[d][4][5]dioxole | 5-(Azidomethyl)-6-bromobenzo[d][4][5]dioxole | 88[1] |

| 3 | 5-(Azidomethyl)-6-bromobenzo[d][4][5]dioxole | 1-((6-Bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82[1] |

| 4 | 1-((6-Bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various biaryl products | 33-89[1] |

Visualizing the Reaction Pathway

The following diagrams illustrate the key synthetic transformations of this compound.

References

Methodological & Application

Synthesis of derivatives from (6-Bromo-1,3-benzodioxol-5-yl)methanol

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of a diverse library of 1,3-benzodioxole derivatives, commencing from the readily accessible starting material, (6-Bromo-1,3-benzodioxol-5-yl)methanol. These protocols are designed for researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis. The synthesized compounds, incorporating a 1,2,3-triazole moiety, are of significant interest due to the broad spectrum of biological activities associated with both the 1,3-benzodioxole and triazole scaffolds, including potential applications as anticancer and auxin receptor agonist agents.

Synthetic Strategy Overview

The multi-step synthetic pathway involves four key transformations:

-

Bromination (Appel Reaction): Conversion of the benzylic alcohol of this compound to the corresponding bromide.

-

Azidation: Nucleophilic substitution of the benzylic bromide with sodium azide to introduce the azide functionality.

-

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): A copper(I)-catalyzed reaction between the synthesized azide and phenylacetylene to form the 1,2,3-triazole ring.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the aryl bromide with a variety of arylboronic acids to generate a library of substituted 1,3-benzodioxole derivatives.

Data Presentation

Table 1: Synthesis of Intermediates

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C₈H₆Br₂O₂ | 293.94 | 91 |

| 2 | 5-(Azidomethyl)-6-bromo-1,3-benzodioxole | C₈H₆BrN₃O₂ | 256.06 | 88 |

| 3 | 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | C₁₇H₁₃BrN₄O₂ | 385.22 | 82 |

Table 2: Suzuki-Miyaura Coupling of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Various Boronic Acids[1]

| Derivative | Arylboronic Acid | Yield (%) |

| 6a | Isoxazol-5-ylboronic acid | 60 |

| 6l | (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid | 53 |

| 6m | (2-Morpholinopyridin-3-yl)boronic acid | 61 |

| Note: | Yields are for the isolated products after purification. |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 5-Bromo-6-(bromomethyl)-1,3-benzodioxole

Reaction Principle: The Appel reaction converts the primary alcohol of this compound to the corresponding bromide using carbon tetrabromide and triphenylphosphine.

Materials:

-

This compound

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Bromo-6-(bromomethyl)-1,3-benzodioxole as a solid.

Step 2: Synthesis of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole

Reaction Principle: A nucleophilic substitution reaction where the bromide of 5-Bromo-6-(bromomethyl)-1,3-benzodioxole is displaced by the azide anion from sodium azide.

Materials:

-

5-Bromo-6-(bromomethyl)-1,3-benzodioxole

-

Sodium azide (NaN₃)

-

Methanol (MeOH), anhydrous

Procedure:

-

Dissolve 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (1.0 eq) in anhydrous methanol.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Azidomethyl)-6-bromo-1,3-benzodioxole.

Step 3: Synthesis of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

Reaction Principle: A Huisgen 1,3-dipolar cycloaddition ("click chemistry") between the azide group of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole and the alkyne group of phenylacetylene, catalyzed by a copper(I) species.

Materials:

-

5-(Azidomethyl)-6-bromo-1,3-benzodioxole

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

tert-Butanol/Water (1:1)

Procedure:

-

To a solution of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water, add copper(I) iodide (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole.

Step 4: General Protocol for Suzuki-Miyaura Coupling

Reaction Principle: A palladium-catalyzed cross-coupling reaction between the aryl bromide of the triazole intermediate and various arylboronic acids to form a new carbon-carbon bond.

Materials:

-

1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

-

Arylboronic acid (e.g., Isoxazol-5-ylboronic acid)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dioxane/Water (4:1)

Procedure:

-

In a reaction vessel, combine 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), the respective arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add a 4:1 mixture of dioxane and water to the vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir for 18-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Partition the filtrate between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final derivative.

Biological Context: Auxin Signaling Pathway

Certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately controlling various aspects of plant growth and development. The synthesized derivatives may exert their biological effects by interacting with this pathway.

Application Notes and Protocols: (6-Bromo-1,3-benzodioxol-5-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-1,3-benzodioxol-5-yl)methanol, also known as 6-bromopiperonyl alcohol, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a brominated aromatic ring, a methylenedioxy group, and a primary alcohol, offers multiple sites for chemical modification. This allows for the strategic introduction of this scaffold into complex molecules, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, while the alcohol functionality can be readily oxidized or otherwise derivatized.

Key Synthetic Applications

The primary utility of this compound lies in its role as a precursor to a variety of functionalized benzodioxole derivatives. The key transformations include:

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal). This aldehyde is a crucial intermediate for subsequent reactions such as Wittig reactions, reductive aminations, and condensations.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety serves as an excellent handle for various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These include:

-

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

-

Derivatization of the Hydroxymethyl Group: The alcohol can be converted into other functional groups, such as a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution, or an ether linkage.

Experimental Protocols

Oxidation of this compound to 6-bromo-1,3-benzodioxole-5-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

General Reaction Scheme:

Caption: Oxidation of the starting material.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or Celite® to remove the chromium salts. Wash the filter cake with additional DCM.

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-bromo-1,3-benzodioxole-5-carbaldehyde.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Typical Yield |

| Pyridinium chlorochromate | 1.5 eq. | 85-95% |

| Solvent | Anhydrous DCM | - |

| Temperature | Room Temperature | - |

| Reaction Time | 2-4 hours | - |

Multi-step Synthesis of 1-((6-Arylbenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles via Suzuki-Miyaura Coupling

This multi-step protocol showcases the utility of this compound in a synthetic sequence involving functional group transformation and a subsequent palladium-catalyzed cross-coupling reaction.

Experimental Workflow:

Caption: Multi-step synthesis workflow.

Protocol 2a: Synthesis of 5-(Bromomethyl)-6-bromobenzo[d][1][2]dioxole

-

Dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add carbon tetrabromide (CBr₄, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography (Hexane/Ethyl Acetate) to yield the product.

-

Typical Yield: 91%

-

Protocol 2b: Synthesis of 5-(Azidomethyl)-6-bromobenzo[d][1][2]dioxole

-

Dissolve 5-(Bromomethyl)-6-bromobenzo[d][1][2]dioxole (1.0 eq.) in methanol.

-

Add sodium azide (NaN₃, 1.5 eq.) and stir the mixture at room temperature for 12-16 hours.

-

Monitor by TLC. After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azide.

-

Typical Yield: 88%

-

Protocol 2c: Synthesis of 1-((6-Bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

-

To a solution of 5-(Azidomethyl)-6-bromobenzo[d][1][2]dioxole (1.0 eq.) and phenylacetylene (1.1 eq.) in a t-butanol/water mixture (1:1), add sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor by TLC. After completion, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the triazole.

-

Typical Yield: 82%

-

Protocol 2d: Suzuki-Miyaura Coupling of the Triazole Intermediate

-

In a reaction vessel, combine 1-((6-Bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq.).

-

Seal the vessel and purge with an inert gas (e.g., Argon).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the final coupled product.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 92 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 110 | 12 | 78 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 16 | 81 |

Generalized Protocol for Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound or its aldehyde derivative with terminal alkynes.

Catalytic Cycle:

Caption: Sonogashira coupling catalytic cycle.

Materials:

-

This compound or 6-bromo-1,3-benzodioxole-5-carbaldehyde

-

Terminal alkyne (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

-

To a degassed solution of the bromo-benzodioxole derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and partition between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of this compound or its aldehyde derivative with primary or secondary amines.

Materials:

-

This compound or 6-bromo-1,3-benzodioxole-5-carbaldehyde

-

Amine (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

-

Add the bromo-benzodioxole derivative and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the desired arylamine by column chromatography.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-